3-Cyclohexene-1-methanethiol, 1-methyl-
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Overview
Description
3-Cyclohexene-1-methanethiol, 1-methyl- is an organic compound with the molecular formula C10H18S. It is also known by other names such as 1-p-menthene-8-thiol and α,α,4-trimethylcyclohex-3-ene-1-methanethiol . This compound is characterized by a cyclohexene ring with a methanethiol group and a methyl group attached to it.
Preparation Methods
The synthesis of 3-Cyclohexene-1-methanethiol, 1-methyl- can be achieved through various methods. One common method involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which undergoes a reaction with 30% sulfuric acid to form hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Chemical Reactions Analysis
3-Cyclohexene-1-methanethiol, 1-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, such as ozone, to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, where the thiol group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclohexene-1-methanethiol, 1-methyl- has various applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, although specific applications are not yet well-documented.
Industry: It is used in the production of fragrances and flavors due to its distinct odor.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanethiol, 1-methyl- involves its interaction with various molecular targets and pathways. The thiol group in the compound can form bonds with metal ions and other electrophilic species, influencing biochemical pathways and reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyclohexene-1-methanethiol, 1-methyl- can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar cyclohexene structure but lacks the thiol group, making it less reactive in certain chemical reactions.
3-Methyl-2-cyclohexen-1-one: This compound has a similar cyclohexene ring with a methyl group but contains a ketone group instead of a thiol group.
The uniqueness of 3-Cyclohexene-1-methanethiol, 1-methyl- lies in its combination of a cyclohexene ring with both a methanethiol and a methyl group, giving it distinct chemical properties and reactivity.
Properties
CAS No. |
61860-18-2 |
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Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
(1-methylcyclohex-3-en-1-yl)methanethiol |
InChI |
InChI=1S/C8H14S/c1-8(7-9)5-3-2-4-6-8/h2-3,9H,4-7H2,1H3 |
InChI Key |
PUEFZPFNMCENRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=CC1)CS |
Origin of Product |
United States |
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